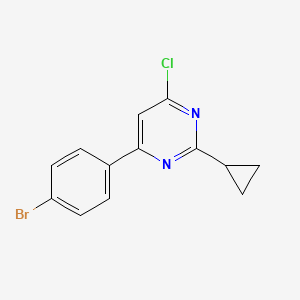

4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine

Vue d'ensemble

Description

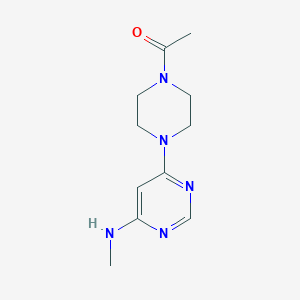

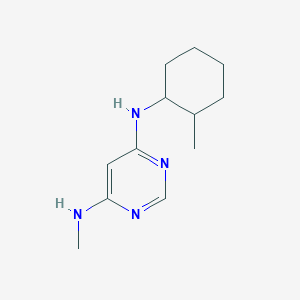

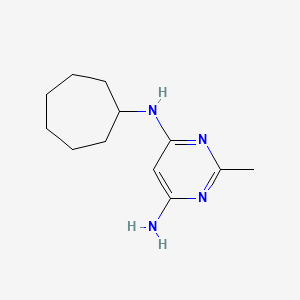

The compound “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. It also has a bromophenyl group, which is a benzene ring with a bromine atom attached, and a chlorine atom attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the properties of its constituent groups. The bromine atom on the bromophenyl group, for example, might make it susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its constituent groups, and the types of intermolecular forces it can form .Applications De Recherche Scientifique

1. Antimicrobial and Antiproliferative Agents

- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” have been synthesized and studied for their potential as antimicrobial and anticancer agents . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .

- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Synthesis of Mixed Bisamide Derivative and Monoamide Product

- Summary of Application: “4-Bromophenyl isocyanate”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the synthesis of mixed bisamide derivative and monoamide product .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .

3. Porous Organic Polymers

- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, such as tetrakis (4-bromophenyl)silane (p-Si), have been used in the synthesis of novel porous organic polymers (POP-1 and POP-2) . These materials show high thermal stability and specific surface areas, making them potentially useful for storing and capturing CO2 .

- Methods of Application: Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) result in two novel porous organic polymers, POP-1 and POP-2 .

- Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol−1 (POP-1) .

4. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Summary of Application: “4-Bromophenethyl alcohol”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .

5. Synthesis of Liquid Crystal Oligomers and Polymers

- Summary of Application: Compounds related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, such as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, have been used in the synthesis of new comb-shaped methacrylate oligomers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1), and also a comparably high binding ability with CO2 with an isostreic heat of 26.8 kJ mol−1 (POP-1) .

6. Visible-Light-Driven Reduction of CO2

- Summary of Application: “5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP)”, a compound related to “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine”, is used in the construction of a porphyrin-based conjugated organic polymer (COP) . This COP exhibits excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .

- Methods of Application: The COP was constructed from CuTBPP and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .

- Results or Outcomes: The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation .

Safety And Hazards

Orientations Futures

The future research directions for this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWPUKJUUSTYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.